1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane

Hydrophobicity Liquid-liquid extraction Biphasic synthesis

1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane (CAS 64773-81-5) is a brominated triethylene glycol monobutyl ether classified as a halogenated polyether building block. With the molecular formula C₁₀H₂₁BrO₃ and a molecular weight of 269.18 g/mol, it carries a single terminal bromide on a linear tri(ethyleneoxy) spacer capped by an n-butoxy group (SMILES: CCCCOCCOCCOCCBr).

Molecular Formula C10H21BrO3
Molecular Weight 269.18 g/mol
CAS No. 64773-81-5
Cat. No. B12921090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane
CAS64773-81-5
Molecular FormulaC10H21BrO3
Molecular Weight269.18 g/mol
Structural Identifiers
SMILESCCCCOCCOCCOCCBr
InChIInChI=1S/C10H21BrO3/c1-2-3-5-12-7-9-14-10-8-13-6-4-11/h2-10H2,1H3
InChIKeyZTYFAIPAMOBNBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane (CAS 64773-81-5): Structural Identity, Physicochemical Baseline, and Procurement-Relevant Classification


1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane (CAS 64773-81-5) is a brominated triethylene glycol monobutyl ether classified as a halogenated polyether building block . With the molecular formula C₁₀H₂₁BrO₃ and a molecular weight of 269.18 g/mol, it carries a single terminal bromide on a linear tri(ethyleneoxy) spacer capped by an n-butoxy group (SMILES: CCCCOCCOCCOCCBr) [1]. The compound is a colorless to pale yellow liquid with limited water miscibility, an experimentally derived LogP of approximately 2.23, and a polar surface area (PSA) of 27.69 Ų . Its structural hallmark—a primary alkyl bromide covalently tethered to a flexible, moderately hydrophilic oligoether chain—defines its utility as a controlled monofunctional electrophile in nucleophilic displacement and etherification chemistries [2].

Why 1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane (CAS 64773-81-5) Cannot Be Replaced by Simpler Alkyl Bromides or the Parent Alcohol for Demanding Synthetic Applications


In-class compounds such as the non‑halogenated parent alcohol triethylene glycol monobutyl ether (CAS 143-22-6), the shorter‑chain analog 1-(2-bromoethoxy)butane (CAS 6550-99-8), and the symmetrical dibromide Br‑PEG3‑Br (CAS 31255-26-2) differ fundamentally in hydrophobicity, reactive functionality, and chain architecture . The parent alcohol lacks an electrophilic leaving group altogether, precluding direct participation in SN2‑based coupling and PEGylation strategies [1]. The monofunctional bromide of the target compound provides precisely one reactive site, whereas Br‑PEG3‑Br (two terminal bromides) carries the risk of uncontrolled di‑substitution and cross‑linking when a single covalent attachment is required [2]. Shorter‑chain bromo‑butoxy ethers (e.g., C6H13BrO, MW 181.07) exhibit markedly lower boiling points (~179 °C vs an estimated >270 °C for the target) and altered phase‑transfer behaviour due to reduced oligoether content, limiting their applicability in high‑temperature transformations or solvent‑demanding processes where prolonged thermal stability and higher solubilising capacity are essential [3]. These dimensional differences render generic substitution unreliable without quantitative re‑validation.

Quantitative Differentiation Guide for 1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane (CAS 64773-81-5) Versus Key Analogs


LogP-Driven Organic-Phase Partitioning: 2.23 vs. 0.51 for the Parent Alcohol (Triethylene Glycol Monobutyl Ether, CAS 143-22-6)

The replacement of the terminal –OH of triethylene glycol monobutyl ether with –Br shifts the octanol/water partition coefficient (LogP) from 0.51 to 2.23, an increase of approximately 1.7 log units . This corresponds to a roughly 50‑fold greater preference for the organic phase in a standard octanol/water shake‑flask system, enabling the brominated derivative to function as a phase‑transfer‑compatible electrophile while the parent alcohol partitions predominantly into the aqueous layer .

Hydrophobicity Liquid-liquid extraction Biphasic synthesis

Monofunctional vs. Bifunctional Bromide: Controlled Stepwise Coupling Avoids Cross‑Linking Inherent to Br‑PEG3‑Br (CAS 31255-26-2)

The target compound bears exactly one terminal bromine atom per molecule, whereas the structurally homologous Br‑PEG3‑Br (CAS 31255-26-2) bears two [1]. When a single-site nucleophilic conjugation is required, Br‑PEG3‑Br can generate statistical mixtures of mono‑ and di‑substituted products unless carefully controlled, whereas the monofunctional target compound enforces a 1:1 stoichiometric outcome by design [2]. Additionally, Br‑PEG3‑Br is a symmetrical C8H16Br2O3 species (MW 320.02, density 1.57 g/cm³, LogP 1.83) that lacks the terminal n‑butoxy cap, making it less representative of amphiphilic butyl‑terminated architectures [1].

Monofunctional electrophile PEGylation Polymer end-capping

Triethyleneoxy Chain Length: Balanced Amphiphilicity Versus Shorter Di‑ and Mono‑Ethyleneoxy Analogs

The target compound incorporates three ethyleneoxy (–OCH₂CH₂–) repeat units, compared with two units in 1-(2-(2-bromoethoxy)ethoxy)butane (CAS 593-19-1) and a single unit in 1-(2-bromoethoxy)butane (CAS 6550-99-8) [1]. The additional ether oxygen atoms contribute to a higher hydrogen‑bond acceptor count (3 vs. 2 vs. 1), a larger polar surface area (27.69 vs. 18.46 vs. ~9 Ų), and a higher molecular weight (269.18 vs. 225.12 vs. 181.07 g/mol) . The boiling point escalates systematically with chain extension: ~179°C (mono), ~245°C (di), and an estimated >270°C (tri) at 760 mmHg [1]. This trend confers progressively greater thermal latitude for high‑temperature reactions.

Amphiphilicity Phase-transfer catalysis Interfacial tension

Patented Role as a Key Intermediate in High‑Performance Polyether Lubricant Base Oils (CN115772070A)

Chinese patent CN115772070A explicitly discloses the target compound as the bromination product derived from triethylene glycol monobutyl ether and LiBr/Et₃N in dichloromethane (reaction time: 12.75 h), which is subsequently elaborated into branched polyether structures bearing two polyoxyethylene side‑chains [1]. The final polyether products are claimed to exhibit superior oxidative stability, anti‑wear performance, and anti‑emulsification properties when formulated as air compressor base oils, attributes directly enabled by the hydrophobic–hydrophilic–hydrophobic block architecture that relies on the n‑butyl terminus introduced through this brominated intermediate [1]. This represents an industrially validated application that cannot be accessed using the parent alcohol or simple alkyl bromides alone.

Synthetic lubricant Air compressor oil Base oil intermediate

Optimal Application Scenarios for 1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane (CAS 64773-81-5) Based on Quantitative Differentiation Evidence


Controlled Monofunctional PEGylation and End‑Capping of Polymers Requiring a Single Reactive Site

When a polymer terminus or small‑molecule scaffold demands exactly one covalent PEG‑like extension without cross‑linking, the target compound’s single bromide site (versus the two bromide sites of Br‑PEG3‑Br) enforces 1:1 stoichiometric coupling, eliminating the need for excess nucleophile to suppress di‑substitution [1]. The n‑butyl cap further ensures the resulting conjugate retains a hydrophobic tail, useful for modulating amphiphilic balance .

Biphasic Nucleophilic Substitution Reactions Requiring an Organic‑Layer‑Resident Electrophile

With a LogP of 2.23—approximately 50‑fold higher than the parent alcohol (LogP 0.51)—the compound partitions strongly into organic solvents, enabling liquid–liquid biphasic Williamson ether syntheses and amine alkylations where the electrophile must be protected from aqueous hydrolysis . This makes it a superior choice over the water‑miscible parent alcohol when anhydrous or biphasic reaction conditions are mandated .

Synthesis of Amphiphilic Branched Polyethers for High‑Performance Lubricant Base Oils

As disclosed in CN115772070A, the compound serves as the activated brominated intermediate for constructing hydrophobic–hydrophilic–hydrophobic block polyethers that function as air compressor base oils with enhanced oxidative stability, anti‑wear performance, and anti‑emulsification properties [2]. Laboratories or industrial R&D groups replicating or extending this patent route must procure the exact bromo‑triethyleneoxy‑butane intermediate to access the claimed polyether architecture.

Crown Ether and Podand Precursor Synthesis Requiring a Defined Oligoether Spacer Length

Early crown‑ether research by Voegtle and Weber (Angew. Chem. 1974) employed this compound as a reactive oligoether building block [3]. The three‑unit ethyleneoxy spacer provides sufficient chain length and flexibility for macrocyclisation toward crown‑type polyethers, whereas shorter two‑unit or one‑unit analogs yield smaller cavity sizes that may not accommodate the intended cation .

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